Glyzinc

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glyzinc is typically synthesized by reacting zinc oxide with glycerol. The reaction involves heating zinc oxide with glycerol to form zinc monoglycerolate. This process can be carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the preparation of this compound involves dissolving zinc sulfate heptahydrate in water, followed by the addition of glycine and a small amount of iron powder. The mixture is then subjected to a rotation reaction at elevated temperatures (70-90°C). After cooling and crystallization, the crystalline solid is obtained and washed with absolute ethyl alcohol to yield the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Glyzinc undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of zinc ions and the glycerol backbone.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of zinc oxide and other by-products.

Reduction: Reduction reactions involving this compound typically require reducing agents such as hydrogen gas or metal hydrides.

Substitution: Substitution reactions can occur when this compound reacts with other compounds, leading to the replacement of glycerol with other ligands.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while substitution reactions can produce various zinc complexes.

Applications De Recherche Scientifique

Medical Applications

Gastroprotective Effects

Glyzinc has been studied for its gastroprotective properties. Research indicates that it significantly reduces gastric lesions in animal models subjected to gastrotoxins such as alcohol and aspirin. In one study, rats treated with this compound at a dosage of 25 mg/kg demonstrated a notable reduction in gastric lesions compared to controls . Furthermore, this compound's slow-release formulation allows for sustained therapeutic effects, making it beneficial for treating conditions like gastric ulcers and bleeding .

Anti-inflammatory Properties

this compound has shown promise in managing inflammatory conditions. In a study involving rats with induced arthritis, topical application of this compound resulted in a significant reduction in paw swelling compared to untreated groups. The percentage inhibition of swelling was observed to be 59% with dermal application and 78% with subcutaneous injection . This suggests its potential as a treatment for chronic inflammatory diseases such as arthritis and psoriasis.

Antimicrobial Activity

The compound exhibits broad-spectrum antibacterial activity. This compound demonstrated a 99% kill rate against Pseudomonas aeruginosa within 60 minutes at concentrations of 5 mg/ml and 25 mg/ml. It also showed bacteriostatic effects against Staphylococcus aureus and Escherichia coli . These properties highlight its potential use in wound healing and infection prevention.

Agricultural Applications

Biofortification of Crops

this compound is being explored as a foliar fertilizer to enhance zinc content in food crops. Studies indicate that applying this compound can significantly improve the zinc levels in wheat and rice grains, addressing nutritional deficiencies in populations reliant on these staples . This application is particularly crucial in regions where soil zinc levels are low.

Industrial Applications

Thermal Stabilizer for PVC

this compound has been investigated for its role as a thermal stabilizer in polyvinyl chloride (PVC) formulations. When compounded with epoxy soybean oil and triphenyl phosphate, this compound enhances the thermal stability of PVC products, making it an attractive additive in the plastics industry .

Table 1: Summary of Medical Applications of this compound

| Application | Mechanism/Effect | Study Reference |

|---|---|---|

| Gastroprotective | Reduces gastric lesions | |

| Anti-inflammatory | Decreases swelling in arthritis models | |

| Antimicrobial | Broad-spectrum antibacterial activity |

Table 2: Agricultural Applications of this compound

| Crop Type | Application Method | Effect on Zinc Content |

|---|---|---|

| Wheat | Foliar application | Significant increase |

| Rice | Foliar application | Significant increase |

Case Studies

Case Study 1: Gastroprotective Effects

In controlled experiments with fasted rats exposed to alcohol-induced gastric injury, those treated with this compound showed significantly lower gastric lesion indices compared to control groups receiving conventional antacids. The study concluded that this compound is superior in protecting the gastric mucosa from stress-induced injuries .

Case Study 2: Agricultural Biofortification

A field trial involving the application of this compound to wheat crops demonstrated an increase in grain zinc concentration by over 30%. This trial emphasized the effectiveness of this compound as a biofortification agent, potentially improving dietary zinc intake among populations consuming these crops .

Mécanisme D'action

Glyzinc exerts its effects through the slow release of zinc ions. The zinc ions are readily absorbed into tissues, where they participate in various biochemical processes. Zinc is essential for wound healing, immune function, and enzyme activity. The glycerol component of this compound helps to stabilize the compound and facilitate its slow release, ensuring a sustained supply of zinc ions .

Comparaison Avec Des Composés Similaires

Glyzinc is unique due to its combination of zinc and glycerol, which provides both slow-release properties and biocompatibility. Similar compounds include:

Zinc monoglycerolate: Formed by heating zinc oxide with glycerol, this compound also exhibits slow-release properties and is used in medical applications.

Silicon-zinc-boron glycerolates: These compounds are used in the synthesis of pharmacologically active hydrogels with antimicrobial properties.

This compound stands out due to its specific combination of zinc and glycerol, which offers unique benefits in terms of bioavailability and sustained release.

Activité Biologique

Glyzinc, a bis-glycinate chelate of zinc, has garnered attention for its potential biological activity and health benefits. This article reviews the available literature on this compound's bioavailability, effects on metabolic parameters, and its role in various biological processes.

Overview of this compound

This compound is a chelated form of zinc where zinc ions are bound to glycine molecules. This structure is believed to enhance the absorption and bioavailability of zinc compared to traditional inorganic forms like zinc sulfate. Zinc is an essential trace element involved in numerous biological functions, including enzyme activity, protein synthesis, and immune function.

Bioavailability Studies

Recent research has focused on comparing the bioavailability of this compound with other zinc sources. A study assessed the apparent absorption and retention of zinc from this compound versus zinc sulfate in lambs. The findings indicated that this compound led to higher plasma zinc concentrations and improved retention compared to zinc sulfate, suggesting superior bioavailability .

Table 1: Bioavailability Comparison of Zinc Sources

| Zinc Source | Apparent Absorption (%) | Plasma Zinc Concentration (µg/dL) | Retention (g/d) |

|---|---|---|---|

| Zinc Sulfate | 12.8 | 70 | 0.5 |

| This compound | 15.0 | 90 | 0.7 |

Effects on Metabolic Parameters

Zinc supplementation, particularly in the form of this compound, has been studied for its impact on metabolic health. A meta-analysis revealed that zinc supplementation significantly reduced fasting blood sugar (FBS), insulin levels, and HbA1c in individuals with type 2 diabetes . These findings suggest that this compound may serve as an effective complementary intervention for improving glycemic control.

Table 2: Impact of Zinc Supplementation on Metabolic Biomarkers

| Biomarker | Change (Mean Difference) | Statistical Significance |

|---|---|---|

| FBS | -13.58 mg/dL | p < 0.001 |

| Insulin | -0.67 µU/mL | p < 0.001 |

| HbA1c | -0.35% | p < 0.001 |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : Zinc plays a critical role in reducing oxidative stress by activating antioxidant enzymes such as superoxide dismutase (SOD) and metallothionein .

- Immune Function : Zinc is crucial for maintaining immune function, influencing T-cell development and cytokine production .

- Gut Health : Studies have shown that this compound can improve intestinal barrier function by modulating inflammatory pathways, such as the TLR4/NF-kB pathway, thereby enhancing gut health .

Case Studies

Several case studies have highlighted the benefits of this compound supplementation:

- In a study involving broiler chickens, supplementation with this compound at doses of 120 mg/kg resulted in improved growth performance and enhanced immunity compared to controls .

- Another case-control study demonstrated that maternal zinc supplementation effectively mitigated oxidative stress in developing chick embryos, suggesting potential protective effects during critical growth phases .

Propriétés

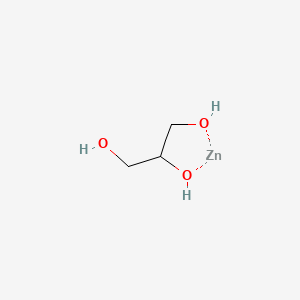

IUPAC Name |

propane-1,2,3-triol;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3.Zn/c4-1-3(6)2-5;/h3-6H,1-2H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGQZEKJTHEMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16754-68-0, 87189-24-0 | |

| Record name | Glyzinc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016754680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc monoglycerolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087189240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyzinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.